Scaffold-Dependent Inotropic Potency: [4,5-c] vs [4,5-b] Imidazopyridine Regioisomers
The imidazo[4,5-c]pyridine scaffold, to which this compound belongs, exhibits a 5-10 fold increase in inotropic potency relative to its [4,5-b] regioisomeric counterpart [1]. This class-level inference is critical for lead optimization in cardiotonic drug discovery.
| Evidence Dimension | Inotropic Activity (Potency) |
|---|---|
| Target Compound Data | Class-level: 5-10 fold more potent than [4,5-b] scaffold (implied) |
| Comparator Or Baseline | 2-Phenylimidazo[4,5-b]pyridine class (e.g., sulmazole) |
| Quantified Difference | 5-10 fold greater potency for the [4,5-c] scaffold |
| Conditions | In vitro cardiotonic assay (context from cited study) |
Why This Matters
This scaffold-level difference quantifies why procurement of the correct [4,5-c] regioisomer is essential for achieving meaningful biological activity in cardiotonic research programs.
- [1] Robertson DW, et al. Structure-activity relationships of arylimidazopyridine cardiotonics: discovery and inotropic activity of 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine. J Med Chem. 1985;28(6):717-727. View Source
